2-Methylpyridine-4-carbothioamide
Overview
Description
2-Methylpyridine-4-carbothioamide is a chemical compound with the CAS Number: 3390-77-0 . It has a molecular weight of 152.22 . The IUPAC name for this compound is 2-methyl-4-pyridinecarbothioamide .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H8N2S/c1-5-4-6 (7 (8)10)2-3-9-5/h2-4H,1H3, (H2,8,10) . The InChI key is WPZPVMMGTQFGJI-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 2-methylpyridines involves a reaction that proceeds with a high degree of selectivity, producing α-methylated pyridines . This reaction involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 186-187 .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
- Vibrational Spectroscopy and Molecular Structure Analysis: Studies have utilized Fourier transform Raman and Fourier transform infrared spectra to investigate the structure of compounds similar to 2-Methylpyridine-4-carbothioamide, such as 2-ethylpyridine-4-carbothioamide. These analyses provide insights into the molecular structure and vibrational frequencies, aiding in understanding the chemical activity of the molecule (Muthu, Ramachandran, & Uma maheswari, 2012).
Antifungal and Antimicrobial Applications
- Potential Antifungal Agents: Certain derivatives of 2-alkylthiopyridine-4-carbothioamides, closely related to this compound, have demonstrated fair inhibitory activity against yeasts and dermatophytes, highlighting their potential as antifungal agents (Klimesová, Otčenášek, & Waisser, 1996).
Antitumor Activity
- Inhibition of Ribonucleotide Reductase in Cancer Cells: Certain compounds such as 2,2'-bipyridyl-6-carbothioamide, related to this compound, have been studied for their antitumor activity, particularly through the inhibition of ribonucleotide reductase, a key enzyme in proliferating cells (Nocentini & Barzi, 1997).
Spectroscopic Characterization and Chemical Analysis
- Spectroscopic Characterization of Derivatives: Synthesized derivatives of this compound have been characterized by various spectroscopic methods, providing valuable information on their molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding their chemical behavior (Gunasekaran, Rajalakshmi, & Kumaresan, 2013).
Applications in Biochemical and Molecular Studies
- Photo-degradation of DNA with Carbothioamide Complexes: Research has been conducted on carbothioamide ruthenium (II) complexes, which show potential for binding with DNA and causing photo-degradation. Such studies are significant for understanding the interaction of these compounds with genetic material (Muthuraj & Umadevi, 2018).
Safety and Hazards
The safety information for 2-Methylpyridine-4-carbothioamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the fda . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential .
Mode of Action
Pyridine derivatives are known to interact with various targets in the body, leading to a range of effects
Biochemical Pathways
Pyridine derivatives are known to be involved in numerous oxidation–reduction processes . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The compound has a molecular weight of 152.22 , which may influence its absorption and distribution in the body
Result of Action
As a pyridine derivative, it may have a range of effects depending on its specific targets and mode of action
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyridine derivatives can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-methylpyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPVMMGTQFGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388208 | |
Record name | 2-Methyl-4-pyridinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3390-77-0 | |
Record name | 2-Methyl-4-pyridinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyridine-4-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.